molecular formula C15H18FNOS B6895959 (6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone

(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone

Cat. No.: B6895959
M. Wt: 279.4 g/mol
InChI Key: FIDYFIUOTNXWKF-UHFFFAOYSA-N
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Description

(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is a synthetic organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiolane ring attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of (6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile: This compound shares the isoquinoline core and fluorine atom but differs in the substituent groups.

    3,4-dihydro-2H-pyran-5-yl-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone: Similar in structure but contains a pyran ring instead of a thiolane ring.

Uniqueness

The uniqueness of (6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNOS/c1-10-13-5-4-12(16)9-11(13)6-7-17(10)15(18)14-3-2-8-19-14/h4-5,9-10,14H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDYFIUOTNXWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3CCCS3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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